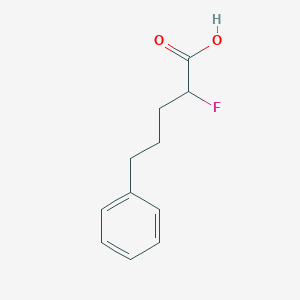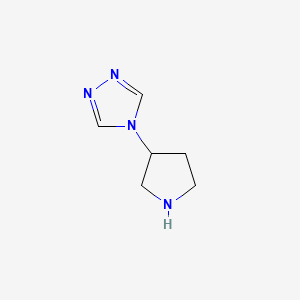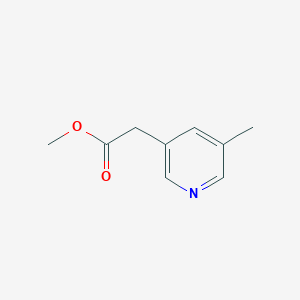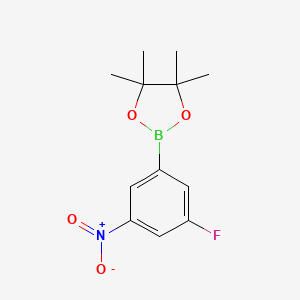
2-(3-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound “(3-fluoro-5-nitrophenyl)boronic acid” (CAS No. 955020-33-4) is an organic compound that is used for industrial purposes . Another related compound is “Methyl 2-(3-Fluoro-5-Nitrophenyl) Acetate” (MFNA), which is an organic compound with the molecular formula C9H8FNO4. It belongs to the family of organic esters and is widely used in organic synthesis.
Synthesis Analysis
The synthesis of related compounds involves various methods, including esterification, nitration, and Friedel-Crafts acylation. For instance, MFNA can be synthesized by the esterification of 3-fluoro-5-nitrobenzoic acid with methanol in the presence of sulfuric acid.
Physical And Chemical Properties Analysis
The related compound MFNA has a yellow crystalline appearance with a melting point of 102°C. It is soluble in most organic solvents, including alcohols, acetone, and chloroform.
Scientific Research Applications
Synthesis and Material Applications
Synthesis of Pinacolylboronate-Substituted Stilbenes : Novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives have been synthesized for potential use in LCD technology and as intermediates for conjugated polyene materials. This synthesis could aid in developing new materials for technological applications (Das et al., 2015).
Precision Synthesis for Polymerization : The compound has been utilized in precision synthesis of polymers like poly(3-hexylthiophene) through Suzuki-Miyaura coupling polymerization. This method is significant for creating polymers with narrow molecular weight distribution and high regioregularity, which are crucial for electronic and optoelectronic applications (Yokozawa et al., 2011).
Development of New Silicon-Based Drugs : This compound has been used as a building block for the synthesis of biologically active silicon-based compounds, demonstrating its versatility in creating novel drug molecules (Büttner et al., 2007).
Biological and Chemical Analysis
Analysis of Boronate-Based Fluorescence Probes : The compound has been employed in the synthesis of boronate ester fluorescence probes for detecting hydrogen peroxide, which is important for explosive detection and biomedical research (Lampard et al., 2018).
Electrochemical Properties of Organoboron Compounds : Research on sulfur-containing organoboron compounds, including derivatives of 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane, has revealed their electrochemical properties. This is pivotal for understanding their reactivity and potential applications in electrochemistry (Tanigawa et al., 2016).
Crystal Structure and DFT Studies : The compound has been studied for its crystal structure and molecular properties using techniques like X-ray diffraction and density functional theory (DFT), contributing to a deeper understanding of its physicochemical properties (Huang et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-(3-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BFNO4/c1-11(2)12(3,4)19-13(18-11)8-5-9(14)7-10(6-8)15(16)17/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBJFSWEKLWHTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



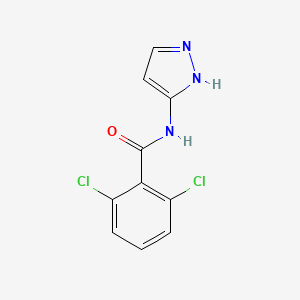
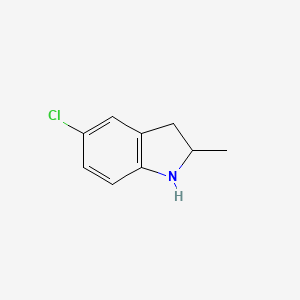
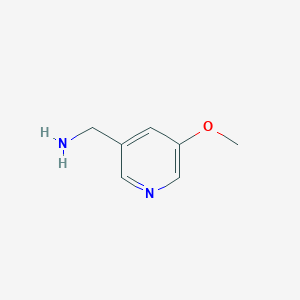
![5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1457165.png)
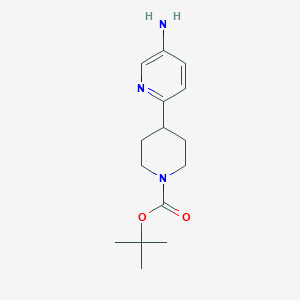
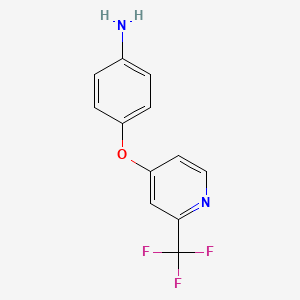

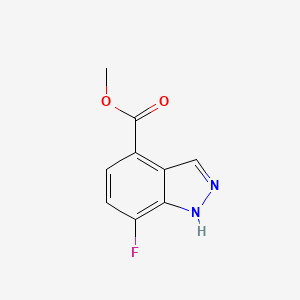
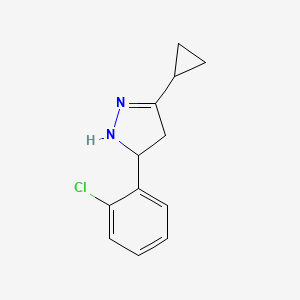
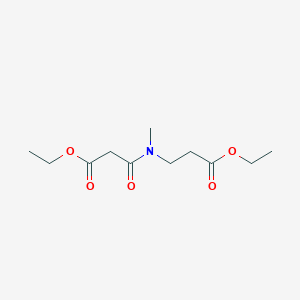
![6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B1457176.png)
